4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
Usually, this would include the compound’s systematic name, its common name (if any), and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Electrophilic Substitution and α-Lithiation
The compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one undergoes α-lithiation and electrophilic substitution, which are key reactions in organic synthesis. This process allows the creation of a range of 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones, providing a platform for synthesizing various functionalized molecules (Bouclé Sébastien, G. Jérôme, & Viaud Marie-Claude, 2010).
Use in Organic Synthesis
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is significant in organic synthesis, particularly for producing enantiomerically pure benzothiazines and quinolones. These compounds have biological and pharmacological importance and can be synthesized under mild conditions (M. Harmata & Xuechuan Hong, 2007).
Synthetic Approaches for Biological Activity
The compound serves as a precursor in synthesizing 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones, which are notable for their biological activity. These derivatives have been used in creating valuable molecules, such as the anticancer drug tipifarnib (I. Mierina, M. Jure, & Agnese Stikute, 2016).
Photoinduced Addition Applications
The compound is involved in photoinduced addition reactions with water and alcohols, forming 4-hydroxy- or 4-alkoxytetrahydroquinolines, which have potential applications in photochemistry and synthesis (T. Nekipelova, L. N. Kurkovskaya, I. I. Levina, V. Shishkov, & V. Kuzmin, 2001).
Synthesis of Lamellarin U and G Trimethyl Ether
The compound plays a role in synthesizing lamellarin U and lamellarin G trimethyl ether, where it serves as a starting material. These molecules are significant due to their acid-sensitive protecting groups, useful in creating diverse pharmacologically active molecules (J. Liermann & T. Opatz, 2008).
Halosulfonylation for Synthesis of Functionalized Molecules
A novel cascade halosulfonylation process utilizing 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one enables the efficient synthesis of densely functionalized molecules. This method involves multiple bond-forming events, including C-S, C-C, and C-I or C-Br bonds, contributing to the rapid construction of molecular complexity (Yi-Long Zhu, Bo Jiang, Wen-Juan Hao, Ai‐Fang Wang, Jiang-Kai Qiu, P. Wei, De-cai Wang, Guigen Li, & S. Tu, 2016).
X-ray Diffraction Data and Molecular Characterization
The X-ray diffraction data of related derivatives, such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, have been studied for their molecular characterization. This research is fundamental in understanding the crystallographic properties of similar compounds (J. H. Quintana, J. Henao, C. Flórez, Carlos E. Puerto Galvis, & V. Kouznetsov, 2016).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
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properties
IUPAC Name |
4,4,6-trimethyl-1,3-dihydroquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)12(2,3)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSXUDFDIMWBNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578242 |
Source
|
Record name | 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
181122-00-9 |
Source
|
Record name | 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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